Benzofuran-3-carboxamide
Overview
Description
Benzofuran-3-carboxamide is a heterocyclic organic compound that features a benzofuran ring fused with a carboxamide group at the third position Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Benzofuran-3-carboxamide primarily targets specific enzymes and receptors involved in various biological processes. These targets often include kinases, which play crucial roles in cell signaling pathways, and receptors involved in inflammatory responses . By interacting with these targets, this compound can modulate cellular activities and influence disease outcomes.
Mode of Action
The compound interacts with its targets through binding to the active sites of enzymes or receptors. This binding can inhibit or activate the target’s function, leading to changes in downstream signaling pathways. For example, if this compound inhibits a kinase, it can prevent the phosphorylation of downstream proteins, thereby altering cellular responses such as proliferation or apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis. By modulating these pathways, the compound can reduce inflammation, inhibit cancer cell growth, and induce programmed cell death in malignant cells . These effects are mediated through the inhibition of key signaling molecules and transcription factors.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed in the gastrointestinal tract, distributed widely in tissues, metabolized primarily in the liver, and excreted via the kidneys . These properties influence its bioavailability and therapeutic efficacy. Factors such as metabolic rate and renal function can significantly impact the compound’s pharmacokinetics.
Result of Action
At the molecular level, this compound’s action results in the inhibition of target enzymes and receptors, leading to reduced activity of specific signaling pathways. This can result in decreased cell proliferation, increased apoptosis, and reduced inflammation. At the cellular level, these effects translate to the suppression of tumor growth, alleviation of inflammatory conditions, and potential therapeutic benefits in various diseases .
Biochemical Analysis
Biochemical Properties
Benzofuran-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids . This inhibition can lead to alterations in cellular lipid composition and has potential therapeutic implications for lysosomal storage diseases and neurodegenerative disorders. Additionally, this compound interacts with various proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound inhibits the activity of glucosylceramide synthase by binding to its active site, preventing the enzyme from catalyzing the synthesis of glycosphingolipids . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound has been shown to inhibit glucosylceramide synthase, leading to changes in the synthesis and degradation of glycosphingolipids . These alterations can have significant effects on cellular metabolism and overall cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-3-carboxamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Transition-metal catalysis, such as palladium-catalyzed cyclization, is often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
- Oxidation of this compound yields benzofuran-3-carboxylic acid.
- Reduction leads to the formation of benzofuran-3-amine.
- Substitution reactions produce various substituted benzofuran derivatives .
Scientific Research Applications
Benzofuran-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Benzofuran: The parent compound, lacking the carboxamide group.
Benzothiophene: A sulfur analog of benzofuran.
Coumarin: A structurally related compound with a lactone ring instead of a carboxamide group.
Uniqueness: Benzofuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its carboxamide group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
1-benzofuran-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQVEXOTZPWBDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344231 | |
Record name | 1-benzofuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959304-51-9 | |
Record name | 1-benzofuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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